molecular formula C15H21NO4 B1271471 (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid CAS No. 464930-76-5

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Cat. No. B1271471
M. Wt: 279.33 g/mol
InChI Key: XICHKLMIOJEDAM-GFCCVEGCSA-N
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Description

“®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid” is a chemical compound with the molecular formula C15H21NO4 . Its IUPAC name is N-(tert-butoxycarbonyl)-3-(3-methylphenyl)-beta-alanine . The compound has a molecular weight of 279.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Subheading Enantioselective Synthesis and Neuroexcitant Analogues

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid has been utilized in the enantioselective synthesis of neuroexcitant analogues. For example, Pajouhesh et al. (2000) described the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).

Key Intermediate in Biotin Synthesis

Subheading Key Intermediate in Biotin Synthesis

This compound is also a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle. Qin et al. (2014) synthesized it from L-cystine in a study on synthesizing (R)-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((Tert-Butyldimethylsilyl)Thio)Propanoate (Qin et al., 2014).

Application in Asymmetric Hydrogenation

Subheading Application in Asymmetric Hydrogenation

The compound is used in asymmetric hydrogenation processes. Kubryk and Hansen (2006) described its application in preparing (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid by asymmetric hydrogenation of enamine ester (Kubryk & Hansen, 2006).

Use in Chiral Polymer Synthesis

Subheading Use in Chiral Polymer Synthesis

Qu, Sanda, and Masuda (2009) synthesized chiral methylpropargyl ester monomers containing amino acid moieties, including N-(tert-butoxycarbonyl)- l -alanine (R)-1-methylpropargyl ester, and studied their polymerization and helical structures (Qu et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(3R)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICHKLMIOJEDAM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375890
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

CAS RN

464930-76-5
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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